N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide
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Overview
Description
Mechanism of Action
Target of Action
Sulfonamides, like “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide”, typically target the bacterial enzyme dihydropteroate synthetase .
Mode of Action
Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine in bacteria .
Biochemical Pathways
By inhibiting the synthesis of dihydrofolic acid, sulfonamides disrupt nucleic acid synthesis and other metabolic processes within the bacterial cell .
Pharmacokinetics
Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis in bacteria results in the inability of the organism to proliferate .
Action Environment
The efficacy of sulfonamides can be influenced by factors such as pH and the presence of pus, which can inhibit their antibacterial action .
Biochemical Analysis
Biochemical Properties
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction inhibits the enzyme’s activity, leading to a decrease in tumor cell proliferation. Additionally, this compound has been shown to interact with bacterial enzymes, interfering with bacterial growth and exhibiting antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound inhibits cell proliferation by targeting carbonic anhydrase IX, leading to changes in cell signaling pathways and gene expression . It also affects cellular metabolism by altering the pH balance within tumor cells, promoting apoptosis. In bacterial cells, this compound disrupts essential metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance within tumor cells, leading to apoptosis. Additionally, the compound’s sulfonamide group mimics the transition state of peptide hydrolysis, making it a potent inhibitor of bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and continuous disruption of cellular processes in tumor cells . In bacterial cells, the compound’s antimicrobial effects persist over time, although resistance can develop with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial proliferation without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and bacterial enzymes, affecting metabolic flux and metabolite levels . The compound’s sulfonamide group plays a crucial role in these interactions, mimicking the transition state of peptide hydrolysis and inhibiting enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
This compound localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The compound’s activity and function are influenced by its subcellular localization, with significant effects observed in the inhibition of carbonic anhydrase IX and disruption of cellular processes .
Preparation Methods
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide involves several steps. One common method includes the reaction of 2-thiophenesulfonamide with 4-sulfamoylphenylethylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide can be compared with other similar compounds such as:
- N-(4-sulfamoylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene-3-carboxamide
- 2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- N-[2-(4-Sulfamoylphenyl)ethyl]acetamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its thiophene-2-sulfonamide moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVULUWLNYNYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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